
2-(4-Fluorophenoxy)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Fluorophenoxy)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one, also known as FPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Metal Ion Detection and Chelation
Research on fluoroionophores, including derivatives related to 2-(4-Fluorophenoxy)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one, has demonstrated their utility in detecting and chelating metal ions. Specifically, certain fluoroionophores can chelate Zn+2 ions in both organic and semi-aqueous solutions, showcasing their potential for cellular metal staining using fluorescence methods. This highlights the compound's relevance in biochemistry and environmental science for tracking and analysis of metal ions (W. Hong et al., 2012).
Electrocatalysis and Conduction
The synthesis and characterization of copolymers incorporating fluorophenyl and thiophenyl units have been shown to enhance electrochromic properties. These materials exhibit multiple color states under different electrical conditions, indicating their potential for applications in electrochromic devices, smart windows, and display technologies. The specific structural modifications brought about by incorporating elements such as 4-fluorophenyl groups contribute to the improved performance of these conducting polymers (Özlem Türkarslan et al., 2007).
Kinase Inhibition for Therapeutic Applications
Compounds structurally related to 2-(4-Fluorophenoxy)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one have been studied for their potential as kinase inhibitors, a crucial aspect in the development of cancer therapies. Docking and quantitative structure–activity relationship (QSAR) studies for derivatives have revealed insights into their interactions with c-Met kinase, an important target in cancer research. These studies aid in understanding the molecular basis of inhibition and guide the design of more effective cancer therapeutics (Julio Caballero et al., 2011).
Fluorescence and Sensing Applications
The development of hydrazone-based compounds incorporating fluorophenyl groups has led to the creation of sensitive fluorescent "turn on" chemosensors for Al3+ ions. Such compounds exhibit enhanced emission in the presence of aluminum, making them suitable for environmental monitoring and biomedical imaging applications. This demonstrates the compound's versatility in fluorescence-based sensing technologies (F. Rahman et al., 2017).
properties
IUPAC Name |
2-(4-fluorophenoxy)-1-(3-thiophen-3-ylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2S/c17-14-1-3-15(4-2-14)20-10-16(19)18-7-5-12(9-18)13-6-8-21-11-13/h1-4,6,8,11-12H,5,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJQGCNYXKLIFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)C(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

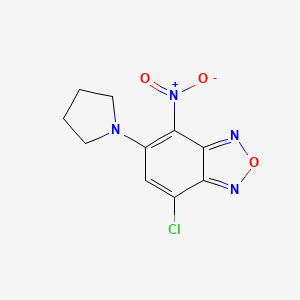

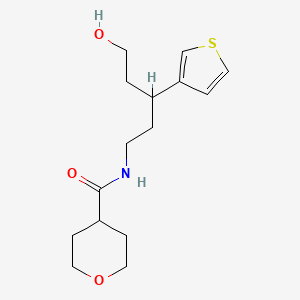

![N-cyclopentyl-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2464267.png)
![8-((4-benzylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2464269.png)

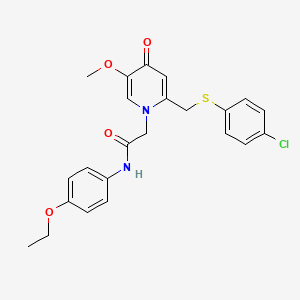
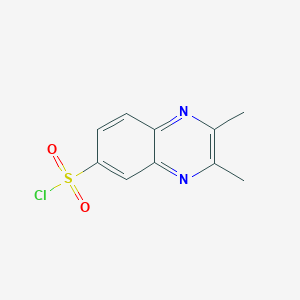
![6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(2-hydroxyethyl)hexanamide](/img/structure/B2464276.png)

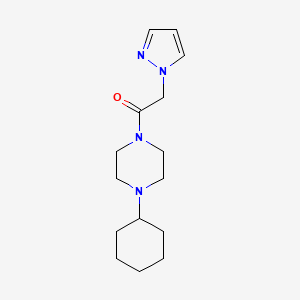
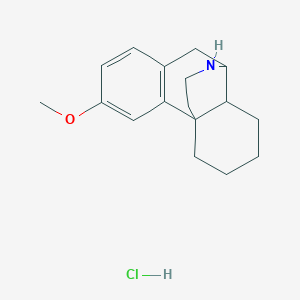
![1-(methylsulfonyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2464281.png)